N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
The compound N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo[1,2-a]pyrazine carboxamide derivative characterized by a bicyclic heteroaromatic core fused with a pyrazine ring. Key structural features include:
- N-(3,4-dimethylphenyl) substitution: A meta- and para-methyl-substituted aromatic ring linked via a carboxamide group.
- 1-(4-methylphenyl) substitution: A para-methylphenyl group attached to the pyrrolo[1,2-a]pyrazine core. This compound likely exhibits unique physicochemical properties due to its dual methyl-substituted aromatic rings, which enhance lipophilicity compared to halogenated analogs.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-6-9-19(10-7-16)22-21-5-4-12-25(21)13-14-26(22)23(27)24-20-11-8-17(2)18(3)15-20/h4-12,15,22H,13-14H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUIVSWWNFSEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrrolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the pyrrolopyrazine intermediate with an amine or amide reagent.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide with structurally related analogs, focusing on substituent effects, synthesis strategies, and inferred properties:
Key Observations:
Substituent Effects on Lipophilicity :
- The dual methyl groups in the target compound increase logP compared to fluorine-substituted analogs (e.g., N-tert-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide ), making it more suitable for hydrophobic target interactions .
- Fluorine atoms in analogs (e.g., pyrazoline derivatives in ) reduce lipophilicity but improve metabolic stability and binding to electron-deficient receptors .
Synthetic Strategies :
- Carboxamide formation via nucleophilic acyl substitution (e.g., coupling methyl esters with amines, as in ) is a common method for synthesizing such derivatives. The target compound likely requires similar steps but with methyl-substituted anilines .
- Crystallographic confirmation of related compounds (e.g., pyrazolines in ) suggests that SHELX software () could be employed for structural validation of the target compound .
Biological Relevance :
- Methyl-substituted aromatics (as in the target compound) are prevalent in CNS-targeting drugs due to enhanced blood-brain barrier permeability.
- Halogenated analogs (e.g., 4-fluorophenyl derivatives) are often utilized in pesticides () or kinase inhibitors (), highlighting substituent-dependent applications .
Biological Activity
N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system that can exhibit various pharmacological properties.
Research indicates that compounds with a pyrrolo[1,2-a]pyrazine structure may interact with various biological targets, including enzymes involved in cellular signaling pathways. The specific interactions of this compound with these targets are yet to be fully elucidated; however, preliminary studies suggest potential inhibitory effects on kinases involved in cancer progression.
Case Studies and Research Findings
- PKMYT1 Inhibition : A study highlighted the compound's potential as a selective inhibitor of PKMYT1 (a regulator of CDK1 phosphorylation), which is significant in the context of DNA damage response cancers. Modifications to the compound's structure led to variations in potency against PKMYT1, indicating that structural optimization could enhance its therapeutic efficacy ( ).
- Structure-Activity Relationship (SAR) : The SAR studies have demonstrated that different substitutions on the pyrrolo[1,2-a]pyrazine scaffold can significantly affect biological activity. For instance, altering the nitrogen atoms or substituents on the aromatic rings has been shown to influence both potency and selectivity for specific biological targets ( ).
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Preliminary findings suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.
- Selectivity : The compound demonstrates selectivity towards certain kinases over others, which could minimize off-target effects and enhance therapeutic outcomes.
Table 1: Structure-Activity Relationship Data for N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-pyrrolo[1,2-a]pyrazine Analogues
| Compound | R Group | IC50 (μM) | Comments |
|---|---|---|---|
| 19 | H | 0.69 | Moderate potency against PKMYT1 |
| 20 | Et | 4.1 | Reduced potency compared to 19 |
| 21 | CH₂CH₂OH | 1.2 | Improved selectivity |
| 22 | Me | 0.011 | High potency; best candidate |
| 23 | Cl | 2.4 | Significant loss in potency |
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Antitumor | Inhibition of cancer cell growth |
| Kinase Inhibition | Selective inhibition of PKMYT1 |
| Cytotoxicity | Varies among different cancer lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
